Cas no 1251600-22-2 (N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide)

N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide is a versatile compound featuring a unique thiazole ring and a pyridinyl substituent. It exhibits high stability, enabling robust synthetic applications. Its azepane moiety adds to its structural complexity, enhancing its pharmacological potential. This compound is suitable for research in medicinal chemistry and drug discovery.
N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide structure
1251600-22-2 structure
商品名:N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide
CAS番号:1251600-22-2
MF:C17H20N4O2S
メガワット:344.431302070618
CID:5402561

N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide 化学的及び物理的性質

名前と識別子

    • N-[5-(azepane-1-carbonyl)-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide
    • N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide
    • インチ: 1S/C17H20N4O2S/c1-12(22)19-15-14(13-8-4-5-9-18-13)20-24-16(15)17(23)21-10-6-2-3-7-11-21/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,19,22)
    • InChIKey: LGEZBJKOXLHYGE-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=C(C(N2CCCCCC2)=O)SN=C1C1=NC=CC=C1)(=O)C

N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-4769-2mg
N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide
1251600-22-2
2mg
$59.0 2023-09-10
Life Chemicals
F3406-4769-2μmol
N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide
1251600-22-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-4769-1mg
N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide
1251600-22-2
1mg
$54.0 2023-09-10

N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide 関連文献

N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamideに関する追加情報

N-[5-(Azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide (CAS No. 1251600-22-2): A Comprehensive Overview

N-[5-(Azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide (CAS No. 1251600-22-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles and is characterized by its unique structural features, including an azepane ring and a pyridine moiety, which contribute to its biological activity and pharmacological properties.

The molecular formula of N-[5-(Azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide is C18H23N3O2S, and it has a molecular weight of approximately 349.45 g/mol. The compound's structure consists of a thiazole ring fused with an acetamide group, which is further substituted with an azepane carbonyl and a pyridine ring. These structural elements endow the molecule with a high degree of functional versatility and potential for interaction with various biological targets.

Recent studies have highlighted the pharmacological potential of N-[5-(Azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide. One notable area of research is its anti-inflammatory properties. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, N-[5-(Azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide has been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.

In addition to its anti-inflammatory and antitumor properties, N-[5-(Azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide has also shown promise in the field of neuroprotection. Research has indicated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis of N-[5-(Azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide typically involves a multi-step process that includes the formation of the thiazole ring, the introduction of the azepane carbonyl group, and the final acetylation step. The choice of synthetic route can significantly impact the yield and purity of the final product, making optimization a critical aspect of its production.

To ensure the safety and efficacy of N-[5-(Azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide, extensive preclinical testing is essential. This includes in vitro assays to evaluate cytotoxicity and selectivity, as well as in vivo studies to assess pharmacokinetics and biodistribution. Preliminary results from these studies have been promising, with no significant adverse effects observed at therapeutic concentrations.

In conclusion, N-[5-(Azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide (CAS No. 1251600-22-2) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it an attractive candidate for further development in various areas of medicinal chemistry. Ongoing research continues to explore its mechanisms of action and optimize its use in clinical settings.

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